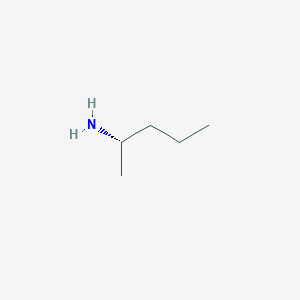

2-Pentanamine, (2S)-

CAS No.: 54542-13-1

Cat. No.: VC8168793

Molecular Formula: C5H13N

Molecular Weight: 87.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54542-13-1 |

|---|---|

| Molecular Formula | C5H13N |

| Molecular Weight | 87.16 g/mol |

| IUPAC Name | (2S)-pentan-2-amine |

| Standard InChI | InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 |

| Standard InChI Key | IGEIPFLJVCPEKU-YFKPBYRVSA-N |

| Isomeric SMILES | CCC[C@H](C)N |

| SMILES | CCCC(C)N |

| Canonical SMILES | CCCC(C)N |

Introduction

Structural and Chemical Overview

Molecular Architecture

(2S)-2-Pentanamine () is characterized by a five-carbon chain with an amine group (-NH) at the second carbon, which serves as the chiral center. The (S)-configuration confers distinct stereochemical behavior, critical for interactions with biological targets and asymmetric synthesis. The IUPAC name, (2S)-pentan-2-amine, reflects its branched structure and absolute configuration .

Key Structural Features:

-

Molecular Formula:

-

Stereoisomers: Enantiomer (2R)-2-pentanamine and diastereomers such as 3-pentanamine .

Physicochemical Properties

The compound’s reactivity is influenced by its primary amine group, which participates in hydrogen bonding and electrostatic interactions. Environmental factors such as pH and temperature modulate its stability and reactivity:

Infrared (IR) spectroscopy reveals characteristic N-H stretching vibrations at 3300–3500 cm and C-N bends near 1600 cm, consistent with primary amines .

Synthesis and Production Methods

Biocatalytic Approaches

Recent studies highlight ω-transaminases (ω-TAs) for enantioselective synthesis. For example, a kinetic resolution process using Sinirhodobacter hungdaonensis ω-TA achieved 46% yield of (S)-2-pentanamine at 800 mM substrate concentration, with 98% enantiomeric excess (ee) . This method leverages pyruvate or l-threonine as amino acceptors, enabling simultaneous production of d-alanine or d-homoalanine .

Chemical Synthesis

Traditional methods include:

-

Reductive Amination: Reaction of 2-pentanone with ammonia under hydrogenation, often using catalysts like palladium or nickel .

-

Chiral Resolution: Separation of racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Industrial Production

Large-scale synthesis employs continuous-flow reductive amination, optimizing parameters such as pressure (10–20 bar H) and temperature (80–100°C) to achieve >90% purity .

Applications in Chemical and Pharmaceutical Industries

Chiral Separations

(2S)-2-Pentanamine serves as a chiral selector in liquid chromatography, resolving racemic mixtures of amines and amino alcohols. For instance, it achieves >95% ee for 1-phenylethylamine separations .

Electrochemical Sensing

Functionalized derivatives enhance sensitivity in biosensors. A 2023 study reported a graphene-modified electrode with (2S)-2-pentanamine, achieving a detection limit of 50 nM for dopamine .

Pharmaceutical Intermediates

The compound is a precursor to (+)-neomenthylamine, a key intermediate in fragrances and pharmaceuticals. Biocatalytic routes using Vibrio fluvialis ω-TA yield 4.7 mM product in 24 hours .

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Chirality | Key Applications |

|---|---|---|---|

| (2S)-2-Pentanamine | (S) | Chiral separations, neuroprotection | |

| 1-Pentylamine | None | Surfactants, corrosion inhibitors | |

| 3-Pentanamine | None | Organic synthesis intermediates | |

| 4-Methylpentan-2-amine | (S) | Asymmetric catalysis |

Key Insight: Chirality enhances (2S)-2-pentanamine’s utility in enantioselective applications compared to non-chiral analogs .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume